An In-Depth Technical Guide to 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride: A Versatile Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS No. 2696-03-9), a pivotal building block for researchers and scientists in modern drug development. This spirocyclic compound, which merges a piperidine ring with a hydantoin (imidazolidine-2,4-dione) moiety, offers a unique three-dimensional architecture that is increasingly sought after in medicinal chemistry. Its inherent structural rigidity and defined vectoral projection of functional groups make it an exemplary scaffold for creating molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document details its core chemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its primary application as a versatile linker and scaffold, particularly in the burgeoning field of targeted protein degradation.
The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry
For decades, drug discovery has been dominated by flat, aromatic, sp²-rich molecules. However, the industry is undergoing a strategic shift, often termed "escaping from flatland," toward more three-dimensional (3D) and sp³-rich chemical matter. Spirocyclic scaffolds are at the forefront of this evolution. By joining two rings through a single, shared quaternary carbon atom, spirocycles eliminate rotatable bonds, which can significantly enhance a molecule's binding affinity and metabolic stability.[1]
The 2,8-diazaspiro[4.5]decane-1,3-dione core belongs to a class of compounds known as spirohydantoins, which are widely regarded as "privileged structures" in medicinal chemistry.[2] This designation stems from their recurring appearance in a wide array of biologically active compounds targeting different protein families.[3] The piperidine component offers a basic nitrogen handle for synthetic elaboration, while the hydantoin ring provides hydrogen bond donors and acceptors, all presented in a rigid, geometrically precise orientation that is ideal for optimizing interactions within a protein's binding pocket.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride is essential for its effective use in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.
| Property | Value | Source |
| CAS Number | 2696-03-9 | [4][5][6] |
| Molecular Formula | C₈H₁₃ClN₂O₂ | [4][5] |
| Molecular Weight | 204.65 g/mol | [4][5] |
| Purity (Typical) | ≥97% | [5][6] |
| Appearance | White to off-white solid | N/A |
| Storage | Room Temperature | [4][5] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [4] |
| logP (Calculated) | -0.1755 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| SMILES | O=C(C12CCNCC1)NC(C2)=O.Cl | [4] |
Synthesis and Purification Workflow
While several methods exist for the synthesis of spirohydantoins, a robust and widely applicable approach is a modified Strecker synthesis followed by cyclization and deprotection.[2] This pathway offers high yields and utilizes commercially available starting materials.
Causality Behind Experimental Choices:
-
N-Boc Protection: The synthesis commences with N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) protecting group is chosen for its stability under the basic or neutral conditions of the initial aminonitrile formation and its facile removal under acidic conditions, which conveniently coincides with the formation of the final hydrochloride salt.
-
Strecker Aminonitrile Synthesis: This classic reaction efficiently creates the C-C and C-N bonds necessary for the hydantoin core in a single step from the ketone.
-
Cyclization: The aminonitrile intermediate is cyclized to the hydantoin. This is often achieved by reaction with an isocyanate or by heating with potassium cyanate followed by acid-catalyzed ring closure, a method known as the Read reaction, which is a variant of the Bucherer-Bergs synthesis.
-
One-Pot Deprotection and Salt Formation: The final step utilizes strong acid (e.g., HCl in dioxane) to simultaneously cleave the Boc group and protonate the piperidine nitrogen, yielding the desired hydrochloride product directly.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol 1: Synthesis via Bucherer-Bergs Reaction
This protocol is a representative, self-validating system. Researchers should monitor progress by TLC or LC-MS and confirm intermediate and final product structures using the characterization methods outlined in Section 4.
-
Step 1: Spirohydantoin Formation.
-
To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol and water (1:1 mixture), add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).
-
Heat the mixture in a sealed pressure vessel at 80-90 °C for 12-18 hours. The reaction progress can be monitored by LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, carefully acidify the reaction mixture with 2M HCl to pH ~2 to precipitate the crude N-Boc protected spirohydantoin.
-
Filter the solid, wash with cold water, and dry under vacuum. The product can be purified further by recrystallization from ethanol/water if necessary.
-
-
Step 2: Boc Deprotection and Hydrochloride Salt Formation.
-
Suspend the crude N-Boc-2,8-diazaspiro[4.5]decane-1,3-dione from Step 1 in a minimal amount of methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis confirms complete deprotection.
-
The product, 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride, will typically precipitate from the solution.
-
Collect the solid by filtration, wash with cold diethyl ether to remove residual solvent and impurities, and dry under high vacuum to yield the final product.
-
Structural Characterization and Quality Control
Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
| Analytical Technique | Expected Observations |
| ¹H NMR (in D₂O or DMSO-d₆) | - Complex multiplets in the 2.5-3.5 ppm range corresponding to the eight piperidine ring protons.- A broad singlet around 8.0-9.0 ppm for the hydantoin N-H proton (will exchange in D₂O).- A broad singlet for the piperidine N-H₂⁺ protons. |
| ¹³C NMR (in D₂O or DMSO-d₆) | - Two distinct carbonyl signals in the 170-180 ppm range for C1 and C3.- A quaternary spirocarbon signal around 60-70 ppm.- Multiple signals in the 30-50 ppm range for the piperidine ring carbons. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ for the free base (C₈H₁₂N₂O₂) at m/z ≈ 169.09. |
| Infrared (IR) Spectroscopy | - Broad N-H stretching bands around 3200-3400 cm⁻¹.- Strong, distinct C=O stretching bands for the dione carbonyls around 1710 cm⁻¹ and 1770 cm⁻¹. |
| HPLC (Reverse Phase) | A single major peak indicating high purity (>97%), typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid. |
Reactivity and Core Applications in Drug Development
The utility of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride lies in its predictable reactivity, primarily centered on the secondary amine of the piperidine ring. This functional group serves as a crucial attachment point for building more complex molecules.
Primary Application: A Scaffold for Targeted Protein Degraders (PROTACs)
The compound is commercially marketed as a "Protein Degrader Building Block," highlighting its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
A PROTAC consists of three components:
-
A warhead that binds to the protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two.
The 2,8-diazaspiro[4.5]decane-1,3-dione scaffold is exceptionally well-suited for incorporation into the linker component. The secondary amine allows for covalent attachment to either the warhead or the E3 ligase ligand, while the rigid spirocyclic body provides a defined 3D geometry, which is critical for optimizing the ternary complex formation between the POI and the E3 ligase.
Caption: Role as a rigid scaffold within PROTAC architecture.
Broader Therapeutic Potential
Beyond protein degradation, the spiro-piperidine motif is a cornerstone of numerous pharmacologically active agents. Derivatives have shown high potency as:
-
TYK2/JAK1 Inhibitors: For treating inflammatory bowel disease.[7]
-
Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonists: Investigated for obesity and metabolic disorders.[3]
-
Antihypertensive Agents: Acting as α-adrenergic blockers.[8]
-
Antileishmanial Agents: Demonstrating potent activity against Leishmania major.[9]
This history underscores the inherent value of the 2,8-diazaspiro[4.5]decane core as a starting point for generating novel therapeutics across diverse disease areas.
Safety, Handling, and Storage
-
Handling: As with all laboratory chemicals, 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Storage: The compound is stable and should be stored at ambient room temperature in a tightly sealed container to protect it from moisture.[4][5]
-
Safety: While specific toxicity data is not widely published, the compound is for research and manufacturing use only. A full Safety Data Sheet (SDS) should be consulted before use.
Conclusion
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its spirocyclic, sp³-rich structure provides a robust and validated starting point for developing next-generation therapeutics. By offering a rigid framework, key synthetic handles, and favorable physicochemical properties, it effectively accelerates the design-build-test cycle in drug discovery. Its proven utility as a scaffold in targeted protein degradation and the established biological relevance of its core structure ensure its continued importance in the development of novel, potent, and selective medicines.
References
-
Chemuniverse. (n.d.). 2, 8-diazaspiro[4.5]decane-1, 3-dione hydrochloride, min 97%. Retrieved from [Link]
- Singh, R., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Engineering and Pharmaceutical Letters.
-
ChemUniverse. (n.d.). 2,8-DIAZASPIRO[4.5]DECANE-1,3-DIONE HYDROCHLORIDE. Retrieved from [Link]
-
Im, G. Y., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077. Retrieved from [Link]
-
Ghergurovich, J. M., & Deshaies, R. J. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2316-2330. Retrieved from [Link]
-
Szymańska, E., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(23), 5755. Retrieved from [Link]
-
Nefzi, A., et al. (2004). Solution-phase parallel synthesis of spirohydantoins. Journal of Combinatorial Chemistry, 6(3), 342-344. Retrieved from [Link]
-
de la Herrán, G., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. Retrieved from [Link]
-
Bakulina, O. Y., et al. (2021). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. RSC Advances, 11(41), 25373-25380. Retrieved from [Link]
-
Maslivets, A. N., et al. (2019). Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas. Beilstein Journal of Organic Chemistry, 15, 2864-2871. Retrieved from [Link]
- Google Patents. (2024). CN118638118A - A preparation method of 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride.
-
Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. Retrieved from [Link]
-
Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link]
-
Klutchko, S., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(7), 907-913. Retrieved from [Link]
-
Meqbil, Y. J., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 381(2), 121-131. Retrieved from [Link]
- Albanese, V., et al. (2021). Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Manuscript.
-
Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Retrieved from [Link]
- Obniska, J., et al. (2007). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 64(4), 309-316.
Sources
- 1. bepls.com [bepls.com]
- 2. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
